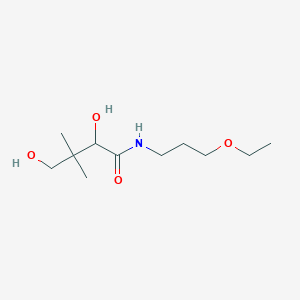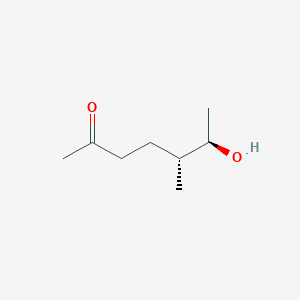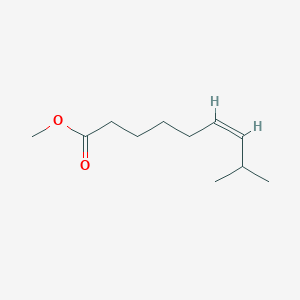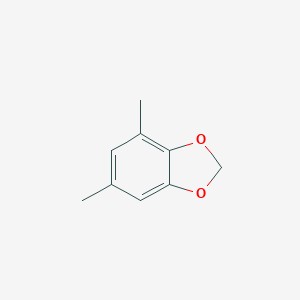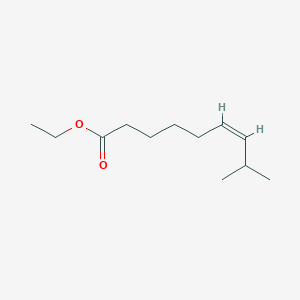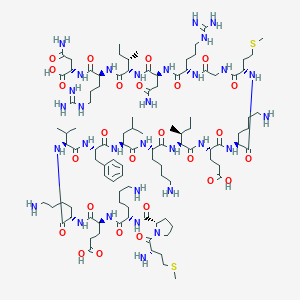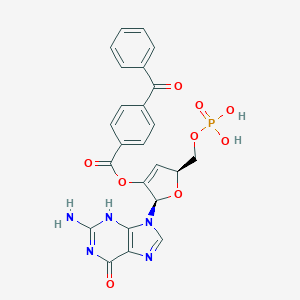
Bbcgmp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacillus subtilis is a Gram-positive bacterium that has been extensively used in the biotechnology industry for its ability to produce a variety of enzymes, antibiotics, and other bioactive compounds. One such compound is Bacillus subtilis cyclic dodecadepsipeptide (BcDG), also known as BBCGMP. BBCGMP is a cyclic peptide composed of twelve amino acids and has been shown to have a variety of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of BBCGMP is not fully understood, but it is thought to involve disruption of bacterial cell membranes and inhibition of tumor cell proliferation. BBCGMP has been shown to bind to bacterial cell membranes and disrupt their integrity, leading to cell death. In addition, BBCGMP has been shown to inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
BBCGMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BBCGMP can induce the production of reactive oxygen species (ROS) and activate the NF-κB signaling pathway in immune cells. In addition, BBCGMP has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BBCGMP is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. In addition, BBCGMP has been shown to have low cytotoxicity towards mammalian cells, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of BBCGMP is its low solubility in water, which can make it difficult to study in vitro.
Zukünftige Richtungen
There are several future directions for BBCGMP research. One area of research is the development of new antibiotics based on the structure of Bbcgmp Another area of research is the development of new anticancer drugs based on the mechanism of action of Bbcgmp In addition, further studies are needed to elucidate the mechanism of action of BBCGMP and its potential use as an immunomodulatory agent.
Synthesemethoden
BBCGMP is synthesized by the nonribosomal peptide synthetase (NRPS) pathway in Bacillus subtilis. This pathway involves the assembly of amino acids into a linear peptide chain by a series of NRPS enzymes. The linear peptide chain is then cyclized by a cyclodepsipeptide synthase (CDPS) enzyme to form the cyclic peptide Bbcgmp The NRPS and CDPS enzymes are encoded by the bcyABCDE and bmyD genes, respectively, in the Bacillus subtilis genome.
Wissenschaftliche Forschungsanwendungen
BBCGMP has been extensively studied for its antimicrobial, antitumor, and immunomodulatory effects. In vitro studies have shown that BBCGMP has potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. BBCGMP has also been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, BBCGMP has been shown to have immunomodulatory effects by stimulating the production of cytokines and chemokines by immune cells.
Eigenschaften
CAS-Nummer |
137154-74-6 |
|---|---|
Produktname |
Bbcgmp |
Molekularformel |
C24H20N5O9P |
Molekulargewicht |
553.4 g/mol |
IUPAC-Name |
[(2R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(phosphonooxymethyl)-2,5-dihydrofuran-3-yl] 4-benzoylbenzoate |
InChI |
InChI=1S/C24H20N5O9P/c25-24-27-20-18(21(31)28-24)26-12-29(20)22-17(10-16(37-22)11-36-39(33,34)35)38-23(32)15-8-6-14(7-9-15)19(30)13-4-2-1-3-5-13/h1-10,12,16,22H,11H2,(H2,33,34,35)(H3,25,27,28,31)/t16-,22+/m0/s1 |
InChI-Schlüssel |
XOZMFXGWTIFWGN-KSFYIVLOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=C[C@H](O[C@H]3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O |
Synonyme |
2'-O-(4-benzoylbenzoyl)guanosine cyclic 3',5'-monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



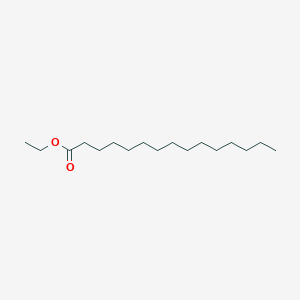
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
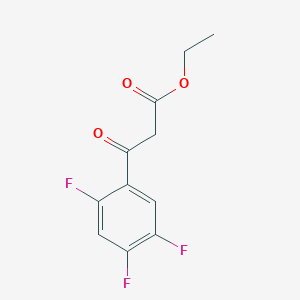
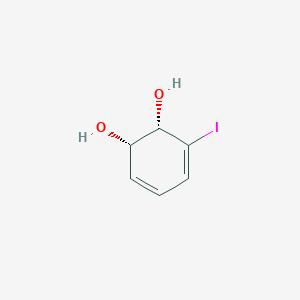

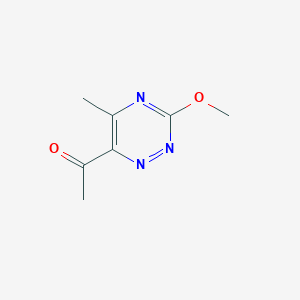
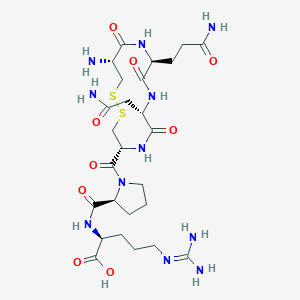
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
